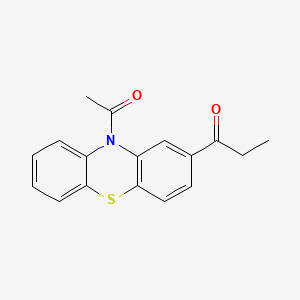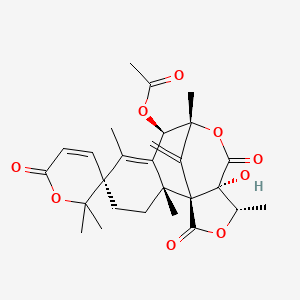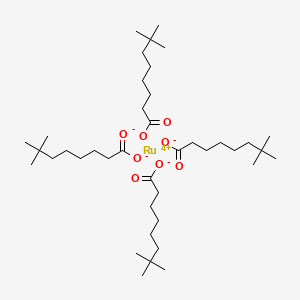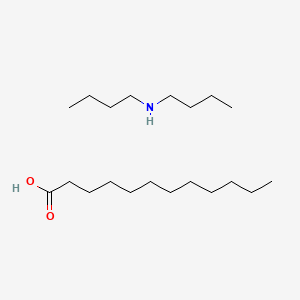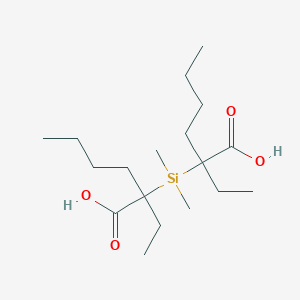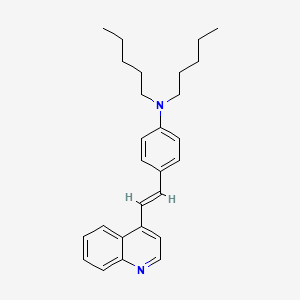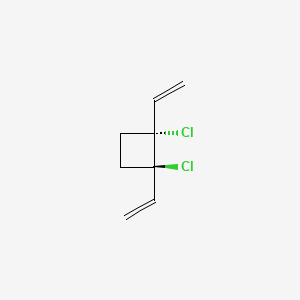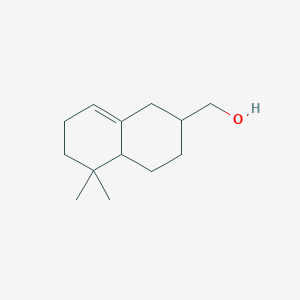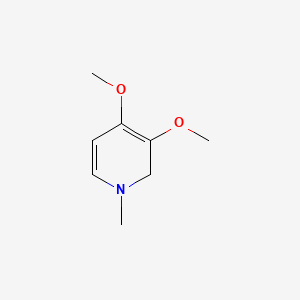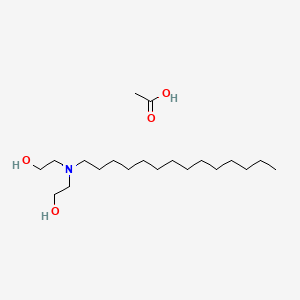
Bis(2-hydroxyethyl)tetradecylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)tetradecylammonium acetate: is a quaternary ammonium compound with the molecular formula C20H43NO4 . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)tetradecylammonium acetate typically involves the reaction of tetradecylamine with ethylene oxide, followed by neutralization with acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Pressure: Atmospheric pressure.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Reactants: Tetradecylamine and ethylene oxide.
Neutralization: Acetic acid is added to neutralize the reaction mixture.
Purification: The product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl)tetradecylammonium acetate can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound is relatively stable to reduction, but under specific conditions, the quaternary ammonium group can be reduced.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry:
Surfactant: Used as an emulsifying agent in various chemical formulations.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Cell Culture: Used in cell culture media to enhance cell growth and viability.
Medicine:
Drug Delivery: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Antiseptics: Incorporated in topical antiseptics for its antimicrobial properties.
Industry:
Textile Industry: Used as a softening agent in textile processing.
Cosmetics: Included in cosmetic formulations for its emulsifying and conditioning properties.
Mechanism of Action
Molecular Targets and Pathways: Bis(2-hydroxyethyl)tetradecylammonium acetate exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The hydroxyl groups enhance its solubility and interaction with various substrates.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic Acid: A surfactant with strong emulsifying properties.
Benzalkonium Chloride: A quaternary ammonium compound used as an antimicrobial agent.
Uniqueness: Bis(2-hydroxyethyl)tetradecylammonium acetate is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
94139-14-7 |
|---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
acetic acid;2-[2-hydroxyethyl(tetradecyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(15-17-20)16-18-21;1-2(3)4/h20-21H,2-18H2,1H3;1H3,(H,3,4) |
InChI Key |
FMYGYMKGDFGJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


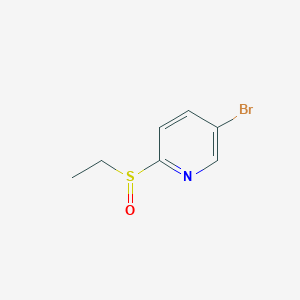

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
